molecular formula C15H23NO3 B4699885 N-butyl-N-ethyl-3,4-dimethoxybenzamide

N-butyl-N-ethyl-3,4-dimethoxybenzamide

Cat. No.: B4699885
M. Wt: 265.35 g/mol
InChI Key: NIACLODWVYDHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-ethyl-3,4-dimethoxybenzamide is a tertiary amide featuring a 3,4-dimethoxybenzoyl backbone substituted with butyl and ethyl groups on the nitrogen atom. The compound’s lipophilicity and steric profile are influenced by the bulky butyl and ethyl substituents, which may enhance its solubility in organic solvents and modulate bioactivity.

Properties

IUPAC Name

N-butyl-N-ethyl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-7-10-16(6-2)15(17)12-8-9-13(18-3)14(11-12)19-4/h8-9,11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIACLODWVYDHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with butylamine and ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-butyl-N-ethyl-3,4-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-butyl-N-ethyl-3,4-dimethoxybenzamide has been investigated for its potential in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as an antipsychotic agent due to its selective antagonism of dopamine D3 receptors.

Mechanism of Action

N-butyl-N-ethyl-3,4-dimethoxybenzamide exerts its effects primarily through selective antagonism of dopamine D3 receptors. This interaction inhibits the binding of dopamine to these receptors, which is believed to play a role in the treatment of conditions such as schizophrenia. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectroscopic Properties

The substituents on the amide nitrogen significantly alter physical properties (e.g., melting points, solubility) and spectroscopic signatures. Key examples from the evidence include:

Compound Name Molecular Formula Molecular Weight Key Spectral Data (NMR, IR) Synthesis Notes
N,N-Diethyl-3,4-dimethoxybenzamide (22) C₁₃H₁₉NO₃ 237.29 g/mol $ ^1H \text{NMR (CDCl}3\text{): } \delta 3.44 \, (\text{br s, NCH}2\text{), } 1.24–1.12 \, (\text{CH}_3\text{)} $; IR: 1623 cm⁻¹ (C=O) Synthesized via Cu-catalyzed coupling; 83% yield with 6% dealkylated byproduct
N-Acetyl-3,4-dimethoxybenzamide (4) C₁₁H₁₃NO₄ 223.23 g/mol $ ^1H \text{NMR (CDCl}3\text{): } \delta 2.62 \, (\text{s, CH}3\text{)} $; IR: 1655 cm⁻¹ (C=O) Prepared from 3,4-dimethoxybenzoic acid and acetyl chloride
N-Cyclohexyl-3,4-dimethoxybenzamide C₁₅H₂₁NO₃ 263.33 g/mol SMILES: COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC Structural data confirmed via collision cross-section analysis
N-Allyl-3,4-dimethoxybenzamide C₁₂H₁₅NO₃ 221.25 g/mol CAS: 73664-69-4; InChIKey: Not provided Commercial availability noted

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., butyl, cyclohexyl) increase hydrophobicity compared to acetyl or allyl groups.
  • Spectroscopy : The $ ^1H \text{NMR} $ chemical shift of N–CH₂ groups in diethyl derivatives (~3.44 ppm) contrasts with acetyl CH₃ signals (~2.62 ppm), reflecting electronic differences .
  • Thermal Stability : N-Acetyl derivatives exhibit higher melting points (165–168°C) due to hydrogen bonding, whereas N,N-dialkyl analogs are often oils .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-ethyl-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-ethyl-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.